(4-Bromo-2-methoxyphenyl)acetonitrile
Overview
Description
(4-Bromo-2-methoxyphenyl)acetonitrile: is an organic compound with the molecular formula C9H8BrNO. It is characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by first brominating 2-methoxybenzene to produce 4-bromo-2-methoxybenzene, followed by a subsequent reaction with acetonitrile under suitable conditions.
Sandmeyer Reaction: Another method involves the diazotization of 4-bromo-2-methoxyaniline followed by the reaction with copper(I) cyanide to yield the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(4-Bromo-2-methoxyphenyl)acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Using nucleophiles like sodium hydroxide or ammonia under suitable conditions.
Major Products Formed:
Oxidation: 4-Bromo-2-methoxybenzoic acid or 4-Bromo-2-methoxyacetophenone.
Reduction: 4-Bromo-2-methoxyaniline.
Substitution: 4-Hydroxy-2-methoxybenzonitrile or 4-Amino-2-methoxybenzonitrile.
Scientific Research Applications
(4-Bromo-2-methoxyphenyl)acetonitrile: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
(4-Bromo-2-methoxyphenyl)acetonitrile: is similar to other brominated phenyl compounds, such as 4-Bromo-2-methoxybenzoic acid and 4-Bromo-2-methoxyaniline . its unique combination of functional groups makes it distinct in terms of reactivity and application.
Comparison with Similar Compounds
4-Bromo-2-methoxybenzoic acid
4-Bromo-2-methoxyaniline
4-Bromo-2-methoxyacetophenone
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Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBTBUHEXXTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680957 | |
Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858523-37-2 | |
Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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